molecular formula C10H9F3O3 B3013593 2'-Methoxy-4'-(trifluoromethoxy)acetophenone CAS No. 886500-08-9

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

Cat. No.: B3013593
CAS No.: 886500-08-9
M. Wt: 234.174
InChI Key: YAMJXZPRMMJVTQ-UHFFFAOYSA-N
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Description

2'-Methoxy-4'-(trifluoromethoxy)acetophenone (CAS: 886500-08-9) is a fluorinated acetophenone derivative with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It features a methoxy group (-OCH3) at the ortho position and a trifluoromethoxy group (-OCF3) at the para position on the acetophenone backbone. This compound is commercially available with a purity of 97–98% and has a melting point of 53–55°C . Its hazards include skin, eye, and respiratory irritation (H315, H319, H335) . It is primarily used as an intermediate in organic synthesis .

Properties

IUPAC Name

1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMJXZPRMMJVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethoxylation of a methoxyacetophenone precursor using specialized reagents . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of 2’-Methoxy-4’-(trifluoromethoxy)acetophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-4’-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetophenone group to an alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

2'-Methoxy-4'-(trifluoromethoxy)acetophenone serves as a crucial building block in organic synthesis. It is utilized for creating more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethoxy group enhances the compound's reactivity, making it valuable in synthesizing derivatives with potential applications in pharmaceuticals and materials science.

Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest potential pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Properties : The unique electronic properties imparted by the trifluoromethoxy group may influence inflammatory pathways.
  • Anticancer Potential : Investigations into its interactions with biomolecules indicate possible applications in cancer therapeutics.

The compound's ability to modulate lipid solubility and membrane permeability could enhance its therapeutic efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, influencing metabolic pathways and enzyme activities. Further research is needed to elucidate these interactions fully and assess their implications for pharmacology and toxicology.

Mechanism of Action

The mechanism of action of 2’-Methoxy-4’-(trifluoromethoxy)acetophenone involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of acetophenone derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone with analogous compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Properties/Applications
This compound C10H9F3O3 234.17 -OCH3 (2'), -OCF3 (4') 53–55 High stability; irritant; synthesis intermediate
4'-Methoxy-2,2,2-trifluoroacetophenone C9H7F3O2 204.15 -OCH3 (4'), -COCF3 (2') N/A Electron-withdrawing; solvent interactions studied
2-Bromo-4'-methoxyacetophenone C9H9BrO2 229.07 -Br (2'), -OCH3 (4') N/A Halogenated intermediate; reactive in substitution
2'-Hydroxy-4'-methoxyacetophenone C9H10O3 166.18 -OH (2'), -OCH3 (4') 139–140 Antifungal activity; hydrogen-bonding capability
2',6'-Dihydroxy-4'-methoxyacetophenone C9H10O4 182.17 -OH (2',6'), -OCH3 (4') N/A Antifungal (MIC: 0.015–1.25 µg/mL); soluble in polar solvents
3'-Chloro-4'-(trifluoromethoxy)acetophenone C9H6ClF3O2 238.59 -Cl (3'), -OCF3 (4') N/A Chloro-substituted; synthesis intermediate

Electronic and Steric Effects

  • Trifluoromethoxy vs. Methoxy/Hydroxy Groups: The -OCF3 group in the target compound is a stronger electron-withdrawing substituent than -OCH3 or -OH, reducing electron density on the aromatic ring. This enhances resistance to oxidation and electrophilic substitution compared to 2'-Hydroxy-4'-methoxyacetophenone .
  • Halogen Substitutions: Bromo (2-Bromo-4'-methoxyacetophenone) and chloro (3'-Chloro-4'-(trifluoromethoxy)acetophenone) substituents increase molecular weight and reactivity in nucleophilic aromatic substitution, but lack the lipophilicity of -OCF3 .

Biological Activity

2'-Methoxy-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by the presence of methoxy and trifluoromethoxy functional groups. Its molecular formula is C10H9F3O3C_{10}H_9F_3O_3 with a molecular weight of approximately 234.17 g/mol. The unique electronic properties imparted by the trifluoromethoxy group can significantly influence its reactivity and biological activity, making it a compound of interest in pharmacological research.

Pharmacological Properties

Research indicates that this compound exhibits several potential pharmacological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects. The presence of the trifluoromethoxy group enhances lipid solubility and membrane permeability, potentially increasing therapeutic efficacy against various pathogens.
  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, which could be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
  • Anticancer Potential : Preliminary findings indicate that compounds similar to this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound is thought to involve interactions with various enzymes and receptors, influencing metabolic pathways. For instance, studies have shown that it may interact with acetylcholinesterase, which is crucial for neurotransmission and has implications for neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2'-Methyl-4'-(trifluoromethoxy)acetophenoneC10H9F3O2Methyl group instead of methoxy
4'-Methoxy-2,2,2-trifluoroacetophenoneC9H7F3O2Different position of methoxy group
2'-Hydroxy-5'-(trifluoromethoxy)acetophenoneC9H7F3O3Hydroxy group instead of methoxy
4'-(Trifluoromethoxy)acetophenoneC9H7F3OLacks additional methoxy group

The presence of both methoxy and trifluoromethoxy groups in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies

  • Antimicrobial Study : In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .
  • Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings support its potential application in treating inflammatory diseases .
  • Cancer Cell Proliferation : Research on cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in a dose-dependent manner, suggesting its utility in cancer therapy.

Q & A

Q. Critical Factors for Yield Optimization :

  • Temperature : Higher temperatures (80–120°C) improve substitution kinetics but may degrade sensitive groups.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances solubility of fluorinated reagents .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield RangeKey Challenges
Nucleophilic SubstitutionK₂CO₃, DMF, 100°C45–65%Competing elimination by-products
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 0–25°C50–70%Regioselectivity control
Oxidation of IntermediatesI₂/DMSO, 60°C70–85%Over-oxidation to carboxylic acids

Advanced: How can regioselectivity challenges in trifluoromethoxy-substituted acetophenone derivatives be addressed?

Methodological Answer:
Regioselectivity in substitution reactions is influenced by electronic and steric factors:

Directing Group Strategy : Use ortho/para-directing groups (e.g., methoxy) to pre-position reactive sites before introducing trifluoromethoxy groups .

Computational Modeling : DFT calculations predict electron density maps to identify reactive aromatic positions. For example, meta-substitution may dominate in electron-deficient rings .

Protection/Deprotection : Temporarily block reactive sites with protecting groups (e.g., tert-butyldimethylsilyl) during synthesis .

Case Study :
In a domino reaction sequence, acenaphthenequinone and acetophenone derivatives form dispiro compounds via Michael-aldol pathways. Steric hindrance from the trifluoromethoxy group directs addition to less hindered positions .

Basic: What spectroscopic techniques are critical for characterizing trifluoromethoxy-substituted acetophenones?

Methodological Answer:

NMR Spectroscopy :

  • ¹⁹F NMR : Identifies trifluoromethoxy groups (δ ≈ -55 to -60 ppm). Splitting patterns reveal coupling with adjacent protons .
  • ¹H NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while acetophenone carbonyls show deshielding (δ 2.5–2.7 ppm) .

Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₉F₃O₃) and fragments (loss of COCH₃ group) .

IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. Table 2: Diagnostic Spectral Data

GroupNMR (δ ppm)IR (cm⁻¹)HRMS (m/z)
Trifluoromethoxy (-OCF₃)¹⁹F: -58.2 (s)1150 (C-F)248.0521 [M+H]+
Methoxy (-OCH₃)¹H: 3.89 (s)2830 (C-O)
Acetophenone (COCH₃)¹³C: 207.5 (C=O)1682 (C=O)

Advanced: How can contradictory NMR data for trifluoromethoxy-substituted acetophenones be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects or solvent interactions:

Variable Temperature NMR : Cooling to -40°C slows rotational barriers, resolving split signals for proximal protons .

COSY/NOESY : Correlates coupling between methoxy protons and aromatic protons to confirm substitution patterns.

Deuteration Studies : Exchangeable protons (e.g., hydroxyls) are identified via D₂O shaking, eliminating ambiguity in crowded regions .

Example : Overlapping peaks at δ 7.2–7.5 ppm in ¹H NMR may be resolved via 2D HSQC to assign aromatic protons unambiguously .

Basic: What are the key applications of this compound in biochemical research?

Methodological Answer:

Enzyme Inhibition Studies : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Antifungal Activity : Derivatives exhibit MIC values of 8–16 µg/mL against Candida albicans via disruption of ergosterol biosynthesis .

Proteomics : Used as a photoaffinity probe to study protein-ligand interactions via UV-induced crosslinking .

Advanced: How do computational models explain the electronic effects of the trifluoromethoxy group?

Methodological Answer:

DFT Calculations : Reveal strong electron-withdrawing effects (-I) from the trifluoromethoxy group, lowering HOMO energy by ~1.5 eV compared to methoxy .

Molecular Dynamics (MD) : Simulates conformational flexibility in solution, showing preferred orthogonal orientation of the -OCF₃ group to minimize steric clash .

Docking Studies : Predict binding affinities to biological targets (e.g., kinases) by modeling charge distribution and π-stacking interactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD₅₀ > 2000 mg/kg in rats) .

Ventilation : Use fume hoods due to potential volatility (vapor pressure ~0.01 mmHg at 25°C) .

Storage : Desiccate at -20°C in amber glass to prevent photodegradation .

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